molecular formula C23H29ClFNO B11328172 2-[4-(2-chlorobenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]-N-(4-fluorobenzyl)ethanamine

2-[4-(2-chlorobenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]-N-(4-fluorobenzyl)ethanamine

Cat. No.: B11328172
M. Wt: 389.9 g/mol
InChI Key: ZROBBKQHGNWTQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2-chlorobenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]-N-(4-fluorobenzyl)ethanamine is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. The compound features a tetrahydropyran ring substituted with a 2-chlorobenzyl group and a 4-fluorobenzyl group attached to an ethanamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-chlorobenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]-N-(4-fluorobenzyl)ethanamine typically involves multiple steps:

    Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution with 2-Chlorobenzyl Group: The 2-chlorobenzyl group is introduced via nucleophilic substitution reactions, often using 2-chlorobenzyl chloride and a suitable nucleophile.

    Attachment of the 4-Fluorobenzyl Group: The 4-fluorobenzyl group is attached through similar nucleophilic substitution reactions, using 4-fluorobenzyl chloride.

    Formation of the Ethanamine Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the aromatic rings or the ethanamine moiety, potentially leading to the formation of reduced derivatives.

    Substitution: The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogenating agents, nucleophiles, and electrophiles are used under appropriate conditions to achieve substitution reactions.

Major Products

    Oxidation Products: Corresponding alcohols, ketones, or carboxylic acids.

    Reduction Products: Reduced aromatic rings or amine derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, particularly those involving the central nervous system.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-[4-(2-chlorobenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]-N-(4-fluorobenzyl)ethanamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with receptors, enzymes, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific biological context, but may include signaling pathways related to cell growth, apoptosis, or neurotransmission.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2-chlorobenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]-N-(4-fluorobenzyl)ethanamine is unique due to its specific substitution pattern and the presence of both chlorobenzyl and fluorobenzyl groups, which may confer distinct biological and chemical properties compared to similar compounds.

Properties

Molecular Formula

C23H29ClFNO

Molecular Weight

389.9 g/mol

IUPAC Name

2-[4-[(2-chlorophenyl)methyl]-2,2-dimethyloxan-4-yl]-N-[(4-fluorophenyl)methyl]ethanamine

InChI

InChI=1S/C23H29ClFNO/c1-22(2)17-23(12-14-27-22,15-19-5-3-4-6-21(19)24)11-13-26-16-18-7-9-20(25)10-8-18/h3-10,26H,11-17H2,1-2H3

InChI Key

ZROBBKQHGNWTQY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)(CCNCC2=CC=C(C=C2)F)CC3=CC=CC=C3Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.